molecular formula C3HNaO2 B7777543 sodium;prop-2-ynoate

sodium;prop-2-ynoate

Cat. No.: B7777543
M. Wt: 92.03 g/mol
InChI Key: LWLVRCRDPVJBKL-UHFFFAOYSA-M
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Description

It has the molecular formula C₃H₂O₂.Na and a molecular weight of 92.03 g/mol . Sodium Propiolate is an organic sodium salt and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Propiolate can be synthesized through the reaction of propiolic acid with sodium hydroxide. The reaction typically involves the following steps:

  • Dissolving propiolic acid in water.
  • Adding sodium hydroxide to the solution.
  • Stirring the mixture until the reaction is complete, resulting in the formation of Sodium Propiolate and water.

Industrial Production Methods

In industrial settings, Sodium Propiolate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves:

  • Continuous mixing of propiolic acid and sodium hydroxide in a reactor.
  • Maintaining the reaction temperature and pH to optimize the conversion rate.
  • Purifying the resulting Sodium Propiolate through filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium Propiolate undergoes various chemical reactions, including:

    Oxidation: Sodium Propiolate can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form sodium acrylate.

    Substitution: Sodium Propiolate can participate in substitution reactions where the propiolate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and aldehydes.

    Reduction: Sodium acrylate is a major product.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Sodium Propiolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Sodium Propiolate is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Sodium Propiolate is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism by which Sodium Propiolate exerts its effects involves its ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium Propiolate can be compared with other similar compounds such as:

    Sodium Acrylate: Similar in structure but differs in reactivity and applications.

    Sodium Methacrylate: Another related compound with distinct properties and uses.

    Sodium Crotonate: Shares some chemical properties but has different industrial applications.

Sodium Propiolate is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various fields of research and industry.

Properties

IUPAC Name

sodium;prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLVRCRDPVJBKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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